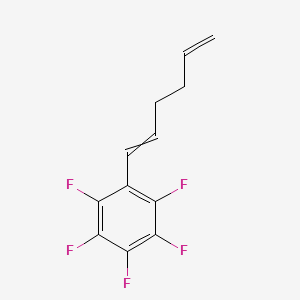
1,2,3,4,5-Pentafluoro-6-(hexa-1,5-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-(hexa-1,5-dien-1-yl)benzene: is a chemical compound characterized by the presence of five fluorine atoms and a hexa-1,5-dien-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(hexa-1,5-dien-1-yl)benzene typically involves the introduction of the hexa-1,5-dien-1-yl group to a pentafluorobenzene derivative. One common method involves the reaction of pentafluorobenzene with a suitable dienyl precursor under specific conditions that facilitate the formation of the desired product. The reaction conditions often include the use of catalysts and solvents that promote the coupling of the dienyl group to the fluorinated benzene ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(hexa-1,5-dien-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The dienyl group can participate in addition reactions, such as Diels-Alder reactions, to form more complex structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.
Addition Reactions: Catalysts such as Lewis acids are commonly used to facilitate addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can produce cyclohexene derivatives.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(hexa-1,5-dien-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(hexa-1,5-dien-1-yl)benzene involves its interaction with molecular targets and pathways. The fluorine atoms on the benzene ring can influence the compound’s reactivity and interactions with other molecules. The dienyl group can participate in various chemical reactions, contributing to the compound’s overall activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentafluoro-6-ethylbenzene: Similar in structure but with an ethyl group instead of a dienyl group.
Pentafluoroiodobenzene: Contains an iodine atom instead of a dienyl group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(hexa-1,5-dien-1-yl)benzene is unique due to the presence of both the highly electronegative fluorine atoms and the reactive dienyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
195154-55-3 |
|---|---|
Molecular Formula |
C12H9F5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-hexa-1,5-dienylbenzene |
InChI |
InChI=1S/C12H9F5/c1-2-3-4-5-6-7-8(13)10(15)12(17)11(16)9(7)14/h2,5-6H,1,3-4H2 |
InChI Key |
GJOYBDCPSOOEHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=CC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


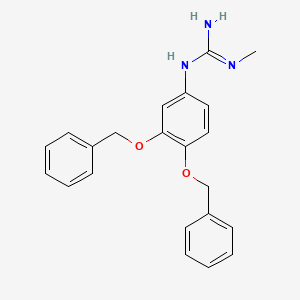
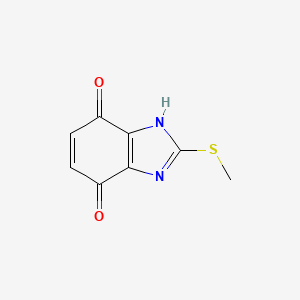
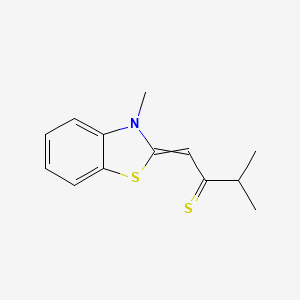

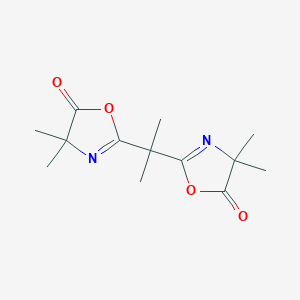
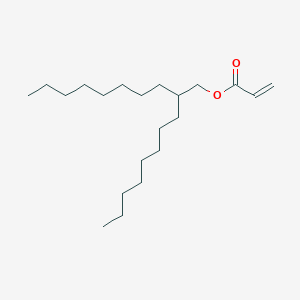
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)

